molecular formula C9H11NO5S B12630367 4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene

4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene

Cat. No.: B12630367
M. Wt: 245.25 g/mol
InChI Key: FIGOUDOAOFGHHC-UHFFFAOYSA-N
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Description

4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene is a nitroaromatic compound featuring a methoxy group (-OCH₃) at position 1, a nitro group (-NO₂) at position 2, and a methanesulfonylmethyl (-CH₂SO₂CH₃) substituent at position 4.

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

1-methoxy-4-(methylsulfonylmethyl)-2-nitrobenzene

InChI

InChI=1S/C9H11NO5S/c1-15-9-4-3-7(6-16(2,13)14)5-8(9)10(11)12/h3-5H,6H2,1-2H3

InChI Key

FIGOUDOAOFGHHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 1-methoxy-2-nitrobenzene followed by the introduction of the methanesulfonylmethyl group. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then subjected to a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methanesulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. These interactions can affect various biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene
  • Structure : Features an ethylsulfonyl (-SO₂C₂H₅) group directly attached to the benzene ring at position 4.
  • Molecular Formula: C₁₀H₁₃NO₅S (vs. C₁₀H₁₃NO₅S for the target compound).
  • Key Differences: The ethylsulfonyl group is directly bonded to the ring, while the target compound’s sulfonyl group is linked via a methylene bridge (-CH₂-).
  • Synthesis: Prepared via nitration of 1-(ethylsulfonyl)-4-methoxybenzene using concentrated HNO₃ at 100°C .
4-Methoxy-3-nitrobenzyl Bromide
  • Structure : Contains a bromomethyl (-CH₂Br) group at position 4.
  • Molecular Formula: C₈H₈BrNO₃.
  • Key Differences :
    • The bromomethyl group serves as a leaving group, making this compound a precursor for nucleophilic substitution reactions.
    • Replacement of -Br with -CH₂SO₂CH₃ could yield the target compound.
  • Relevance : Demonstrates the feasibility of introducing sulfonylmethyl groups via substitution .
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene
  • Structure : Features a methylsulfonyl (-SO₂CH₃) group at position 2 and chlorine at position 1.
  • Molecular Formula: C₇H₆ClNO₄S.
  • Key Differences :
    • The chlorine substituent enhances electrophilicity compared to the methoxy group in the target compound.
    • Regulatory data (UN 3246) classifies methylsulfonyl-containing compounds as toxic (6.1 hazard class), suggesting similar handling precautions for the target compound .
1-Methoxy-2-nitrobenzene Derivatives
  • Examples : 1-Methoxy-2-nitrobenzene, 1-Methoxy-3-nitrobenzene, 1-Methoxy-4-nitrobenzene.
  • Molecular Formula: C₇H₇NO₃.
  • Key Differences :
    • Lack sulfonyl or alkylsulfonyl groups, resulting in simpler structures and lower molecular weights (~169 g/mol).
    • Classified under UN 2730 (6.1 hazard class) due to toxicity, highlighting the need for careful handling of nitroaromatics .

Physical and Chemical Properties

Property 4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene 4-Methoxy-3-nitrobenzyl Bromide
Molecular Formula C₁₀H₁₃NO₅S C₁₀H₁₃NO₅S C₈H₈BrNO₃
Molecular Weight (g/mol) ~267.3 ~281.3 246.06
Key Functional Groups -CH₂SO₂CH₃, -NO₂, -OCH₃ -SO₂C₂H₅, -NO₂, -OCH₃ -CH₂Br, -NO₂, -OCH₃
Polarity High (due to -SO₂-) Moderate (longer alkyl chain) Moderate

Note: Data extrapolated from structural analogs; experimental values are unavailable in the provided evidence .

Biological Activity

4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, including toxicity studies, mechanisms of action, and therapeutic potential.

  • Chemical Formula : C9H11N2O4S
  • Molecular Weight : 229.26 g/mol
  • CAS Number : 100-17-4

Biological Activity Overview

  • Pharmaceutical Applications :
    • The compound serves as a building block in drug synthesis, particularly for anticancer agents and other therapeutic compounds.
  • Toxicological Studies :
    • Chronic toxicity studies have indicated that this compound may induce carcinogenic effects, particularly in liver tissues of laboratory animals. Specific findings include:
      • Increased incidence of hepatocellular adenomas and interstitial cell tumors in male rats .
      • Significant alterations in hematological parameters, such as reduced red blood cell counts and hemoglobin concentrations, indicating potential anemia .
      • Histopathological analysis revealed chronic progressive nephropathy at higher doses, suggesting renal toxicity .
  • Mechanism of Action :
    • The compound's nitro group is known to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules. This interaction may trigger oxidative stress and subsequent cellular damage .

Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives related to 4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene. It was found that certain derivatives exhibited strong inhibitory activity against various cancer cell lines (e.g., A549, MDA-MB-231) with IC50 values ranging from 1.35 μM to 3.04 μM. The mechanism involved dual targeting of tubulin and STAT3 pathways, which are critical in cancer progression .

Study 2: Toxicity Assessment

A comprehensive evaluation of the compound's toxicological profile revealed significant systemic effects at elevated doses:

  • Dosing Regimen : Rats were administered varying doses (2000 ppm to 8000 ppm) over a period of 26 weeks.
  • Findings :
    • Reduced body weight gain and food consumption were noted in both sexes at higher doses.
    • Hematological assessments showed significant decreases in red blood cell counts and increases in white blood cells at higher concentrations .

Summary of Findings

Parameter Observation
HepatotoxicityIncreased liver weights; hepatocellular adenomas
Renal ToxicityChronic progressive nephropathy
Hematological EffectsAnemia; altered white blood cell counts
Anticancer ActivityEffective against A549 and MDA-MB-231 cells

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